6-O-sulfo-alpha-L-galactopyranose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
99531-16-5 |
|---|---|
Molecular Formula |
C6H12O9S |
Molecular Weight |
260.22 g/mol |
IUPAC Name |
[(2S,3S,4R,5S,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C6H12O9S/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H,11,12,13)/t2-,3+,4+,5-,6+/m0/s1 |
InChI Key |
OKUVUONOJCDUJY-SXUWKVJYSA-N |
Isomeric SMILES |
C([C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O)OS(=O)(=O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Natural Occurrence and Isolation of 6 O Sulfo Alpha L Galactopyranose Containing Glycans
Algal Sulfated Galactans from Marine Rhodophyta
The cell walls of marine red algae (Rhodophyta) are a rich source of sulfated galactans, complex polysaccharides that can constitute up to 70% of their dry matter. scielo.br These galactans are broadly classified into two main families: agarans and carrageenans, both of which can feature 6-O-sulfo-alpha-L-galactopyranose as a key structural element. scielo.brresearchgate.net
Agarans are characterized by a linear backbone of alternating 3-linked β-D-galactose and 4-linked α-L-galactose residues. nih.govfrontiersin.org Within this family, porphyran (B1173511) and funoran are notable examples that contain this compound.
Porphyran , primarily isolated from algae of the genus Porphyra, is a well-studied agaran. phcogrev.commdpi.com Its structure is defined by repeating units of 3-linked 6-O-methyl-β-D-galactopyranose and 4-linked 6-O-sulfo-α-L-galactopyranose. phcogrev.comresearchgate.net This latter residue is considered the biological precursor to the 3,6-anhydro-α-L-galactose unit found in agarose (B213101), a related but less sulfated galactan. scielo.brqmul.ac.uk The conversion of the 6-O-sulfated L-galactose to the anhydro form can be achieved enzymatically or through alkaline treatment, a process that significantly impacts the gelling properties of the polysaccharide. frontiersin.orgnih.govvliz.beacs.org
Carrageenans are another major class of sulfated galactans from red algae, with a repeating disaccharide unit of alternating 3-linked β-D-galactose and 4-linked α-D-galactose. scielo.brresearchgate.net While the L-isomeric form of galactose is characteristic of agarans, the D-isomer defines carrageenans. nih.govfrontiersin.org The sulfation patterns in carrageenans are diverse and determine their classification into different types, such as kappa, iota, and lambda.
Although 6-O-sulfation is more commonly associated with the L-galactose in agarans, it can also occur in carrageenans. Specifically, the λ-carrageenan family and its biosynthetic precursors can contain sulfate (B86663) groups at the C6 position of the D-galactose units. scielo.br For instance, ν-carrageenan, the precursor to ι-carrageenan, is characterized by a repeating unit of D-galactose-2,6-disulfate linked to D-galactose-4-sulfate. nih.gov The enzymatic conversion of these 6-sulfated precursors to the corresponding 3,6-anhydro-D-galactose is a key step in the biosynthesis of gelling carrageenans. nih.gov
The occurrence of this compound is widespread among various genera of red algae, each producing sulfated galactans with distinct structural features.
| Algal Genus | Primary Galactan Type | Presence of this compound | Key Structural Features |
| Porphyra | Porphyran (Agaroid) | Abundant | Composed of 4-linked 6-O-sulfo-α-L-galactopyranose and 3-linked 6-O-methyl-β-D-galactopyranose. scielo.brphcogrev.comresearchgate.net |
| Gelidium | Agar (B569324) | Present in agaroid fractions | Agarose is the main component, but agaroid fractions contain sulfated galactose residues, including L-galactose-6-sulfate. mdpi.comnih.gov |
| Gracilaria | Agar | Present in agaroid fractions | Similar to Gelidium, produces mainly agarose but also contains agaroid fractions with sulfated galactose, including L-galactose-6-sulfate. mdpi.comnih.govacs.org |
Porphyra : As the primary source of porphyran, species like Porphyra umbilicalis and Porphyra haitanensis are rich in this compound. scielo.brresearchgate.netfrontiersin.org The high degree of sulfation in porphyran, largely due to this residue, prevents it from forming strong gels unless chemically modified. nih.gov
Gelidium and Gracilaria : These genera are the main industrial sources of agar. acs.orguni-freiburg.deresearchgate.net While the final agar product is low in sulfate, the native extracts contain agaroids with higher sulfation levels. scielo.br Studies on Gracilariopsis lemaneiformis and Gelidium amansii have shown the presence of repeating units containing L-galactose-6-sulfate in their water-soluble agaran fractions. nih.gov
Mammalian Glycosaminoglycans and Glycoproteins
In mammals, the sulfation of galactose residues, including the formation of 6-O-sulfo-galactose, plays a crucial role in the function of various glycoconjugates, such as glycosaminoglycans (GAGs) and glycoproteins.
Keratan (B14152107) sulfate (KS) is a GAG composed of repeating disaccharide units of N-acetylglucosamine (GlcNAc) and galactose (Gal). oup.comnih.gov This polysaccharide is found in various tissues, including cornea, cartilage, and the nervous system, where it is involved in tissue hydration and cell recognition processes. oup.comnih.gov
The galactose residues within the poly-N-acetyllactosamine backbone of KS can be sulfated at the C6 position. acs.org The enzyme responsible for this modification is keratan sulfate galactose 6-O-sulfotransferase (KSGal6ST). acs.orgnih.gov The presence of 6-O-sulfo-galactose, often in conjunction with 6-O-sulfated GlcNAc, creates specific epitopes that are recognized by antibodies and other proteins. nih.govresearchgate.net For example, the 5D4 monoclonal antibody recognizes a KS structure containing both 6-sulfated galactose and 6-sulfated GlcNAc. nih.govresearchgate.net Disruption of the gene for KSGal6ST in mice leads to the complete loss of this 6-sulfated galactose epitope in the brain, highlighting the enzyme's essential role. nih.govresearchgate.net
Beyond its presence in the repeating structure of keratan sulfate, 6-O-sulfated galactose is also found as a modification on both O-linked and N-linked glycans of various glycoproteins. acs.org
O-linked glycans , which are attached to the hydroxyl group of serine or threonine residues, can be modified with 6-O-sulfo-galactose. For instance, studies on the MUC1 mucin from human breast cancer cells have identified O-linked glycans containing 6'-sulfo-Gal/GalNAc, which may serve as part of the epitope for the KL-6 monoclonal antibody. researchgate.net The sulfotransferase CHST1 has been implicated in the 6-O-sulfation of galactose residues in extended core 1 O-glycans. researchgate.net
N-linked glycans , attached to the amide nitrogen of asparagine, can also carry 6-O-sulfated galactose. The presence of 6-sulfo N-acetyl-lactosamine (LacNAc) has been detected on both N- and O-linked glycans of the cell surface receptor CD44 in myeloid cells, particularly after stimulation with TNF-α. oup.com This sulfation can modulate the binding properties of glycoproteins. For example, the binding of the selectin family of adhesion molecules can be influenced by the sulfation patterns of their glycan ligands. nih.gov While the sulfation of GlcNAc is often a primary determinant for L-selectin binding, studies have also implicated 6-O-sulfated galactose as a potential binding determinant. nih.gov The enzymatic machinery for sulfating N- and O-linked glycans is complex, involving a suite of sulfotransferases with specific substrate requirements. acs.orgoup.comnih.govresearchgate.net
Identification in Specific Physiological Contexts (e.g., High Endothelial Venules)
The presence of glycans containing this compound, more commonly referred to as galactose-6-O-sulfate (Gal6S), is particularly significant in the specialized post-capillary venules known as high endothelial venules (HEVs). nih.gov These vessels are critical sites for lymphocyte homing into secondary lymphoid organs, a process mediated by the L-selectin receptor on lymphocytes binding to specific carbohydrate ligands on the surface of HEV endothelial cells. nih.govrupress.org The sulfation of these ligands, including the specific 6-O-sulfation of galactose residues, is a key modification that regulates ligand recognition and subsequent immune cell trafficking. rupress.orgnih.gov
Detailed Research Findings
Research has established that the enzyme keratan sulfate galactose 6-O-sulfotransferase (KSGal6ST) is selectively expressed in the HEVs of lymph nodes and Peyer's patches. nih.govnih.gov This enzyme is primarily responsible for generating Gal6S on various glycan structures within this specific anatomical location. nih.gov Another enzyme, chondroitin (B13769445) 6-O-sulfotransferase-1 (C6ST-1), is also capable of generating Gal6S but does not appear to play a significant role in lymphocyte homing. nih.govnih.gov
Mass spectrometry has been a crucial tool for the isolation and identification of these sulfated glycans from HEV-expressing tissues. Studies analyzing O-glycans from peripheral lymph nodes in murine models have confirmed the presence of Gal6S on several classes of O-glycans, generated by the action of KSGal6ST. nih.govresearchgate.net For instance, analysis of glycoproteins like GlyCAM-1 and CD34, which serve as scaffolds for L-selectin ligands on HEVs, has revealed the presence of galactose-6-sulfate modifications. rupress.orgashpublications.org
One of the key glycan structures identified in lymph node HEVs is a disulfated sialylated N-acetyllactosamine structure, 6,6′-disulfo-3′sLN, or a very similar isomer. nih.govnih.gov The generation of this specific glycan is dependent on KSGal6ST. nih.govresearchgate.net Further analysis has shown that while N-acetylglucosamine-6-sulfate (GlcNAc6S) is a common modification, the addition of Gal6S creates unique, doubly sulfated structures. nih.gov
The table below summarizes the key findings regarding the identification of Gal6S-containing glycans in HEVs.
| Finding | Key Protein/Glycan Involved | Analytical Method | Reference |
| Selective expression of the enzyme responsible for Gal6S generation in HEVs of lymph nodes. | Keratan sulfate galactose 6-O-sulfotransferase (KSGal6ST) | Immunohistochemistry | nih.gov, nih.gov |
| Identification of Gal6S on O-glycans from lymph nodes. | Various O-glycans | Mass Spectrometry | nih.gov, researchgate.net |
| Detection of specific sulfated ligands for L-selectin on HEV-expressed mucins. | Glycosylation-dependent cell adhesion molecule 1 (GlyCAM-1) | Biochemical Analysis | rupress.org |
| Characterization of sulfated O-glycans from human tonsillar endothelial cells. | CD34 | MALDI-TOF MS | ashpublications.org |
| Identification of a specific disulfated glycan whose generation in HEVs depends on KSGal6ST. | 6,6′-disulfo-3′sLN (Siaα2→3[6S]Galβ1→4[6S]GlcNAc) | Mass Spectrometry | nih.gov, nih.gov |
Analysis of human tonsillar endothelial CD34 revealed that a small but significant percentage of its O-glycans are sulfated. ashpublications.org While many of these structures are complex, the findings point to the presence of sulfated sialyl Lewis x (sLex) epitopes, which are crucial for L-selectin binding. ashpublications.org The addition of a sulfate group to the 6-position of galactose within these larger glycan structures is a critical component of the ligands known collectively as peripheral node addressin (PNAd), which are recognized by L-selectin. rupress.orgfrontiersin.org
Biosynthesis and Enzymology of 6 O Sulfo Alpha L Galactopyranose Formation
Sulfotransferase-Mediated Sulfation Pathways
The transfer of a sulfate (B86663) group to the 6-position of galactose residues within glycan chains is catalyzed by a family of enzymes known as sulfotransferases. These enzymes utilize an activated sulfate donor to ensure the specificity and efficiency of the reaction.
Keratan (B14152107) sulfate galactose 6-O-sulfotransferase, encoded by the CHST1 gene, is a key enzyme in the biosynthesis of keratan sulfate, a major proteoglycan in various tissues. genecards.orgsinobiological.com It is responsible for the sulfation of galactose residues, a crucial step for the biological function of keratan sulfate. sinobiological.com
KSGal6ST (CHST1) exhibits a distinct substrate preference, primarily targeting internal galactose (Gal) residues within keratan sulfate chains for 6-O-sulfation. uniprot.orgglycoforum.gr.jp Its catalytic activity is significantly enhanced by the prior sulfation of the adjacent N-acetylglucosamine (GlcNAc) residue at the 6-position (GlcNAc6S). glycoforum.gr.jpacs.org This suggests a cooperative mechanism where the presence of a sulfate group on GlcNAc increases the reactivity of the neighboring internal galactose for sulfation by CHST1. acs.org
The enzyme can also sulfate non-reducing terminal galactose residues, although with lower efficiency compared to internal, sialylated structures. acs.org Specifically, negatively charged carbohydrates, such as those containing sialic acid, are preferred substrates. glycoforum.gr.jp For instance, a galactoside flanked by a 2,3-linked sialic acid and a GlcNAc6S residue is preferentially sulfated over other galactose residues. acs.orgnih.govbiorxiv.org This highlights the importance of the surrounding glycan structure in directing the catalytic activity of CHST1.
Studies have shown that while CHST1 can act on unsulfated polymers, it has a clear preference for sulfating already partially sulfated keratan sulfate. uniprot.org The enzyme does not exhibit significant activity towards chondroitin (B13769445) as an acceptor substrate. sinobiological.com Interestingly, the addition of a sulfate group to the 6-O position of galactose and the addition of an α3-linked fucose on the same N-acetyllactosamine (LacNAc) unit appear to be mutually exclusive events in vivo. nih.gov This suggests a regulatory mechanism that controls the final structure and function of the glycan chain.
| Substrate Type | CHST1 Activity | Reference |
| Internal Galactose in Keratan Sulfate | High | uniprot.orgglycoforum.gr.jp |
| Galactose adjacent to GlcNAc6S | Enhanced | glycoforum.gr.jpacs.org |
| Sialylated LacNAc structures | High | uniprot.orgglycoforum.gr.jp |
| Non-reducing terminal Galactose | Low | acs.org |
| Unsulfated polymer | Present, but lower preference | uniprot.org |
| Chondroitin | No significant activity | sinobiological.com |
The expression of CHST1 is widespread at low levels but is notably higher in specific tissues such as the brain and skeletal muscle. genecards.orguniprot.org It is also expressed in high endothelial venules (HEVs) and leukocytes. genecards.orguniprot.org The tissue-specific expression of CHST1 is crucial for the biosynthesis of keratan sulfate in different parts of the body. nih.gov For instance, in Xenopus embryos, the differential expression of chst1 is required for the synthesis of highly sulfated keratan sulfate in the otic vesicles and notochord. nih.gov
The promoter region of the CHST1 gene contains binding sites for several transcription factors, including AREB6, C/EBPbeta, HOXA5, and NF-kappaB, suggesting a complex regulatory network controlling its expression. genecards.org
| Tissue/Cell Type | CHST1 Expression Level | Reference |
| Brain | High | genecards.orguniprot.org |
| Skeletal Muscle | High | genecards.orguniprot.org |
| High Endothelial Venules (HEVs) | Expressed | genecards.orguniprot.org |
| Leukocytes | Expressed | genecards.orguniprot.org |
| Cornea | Expressed | sinobiological.com |
| Retina and Optic Nerve | Strong | nih.gov |
| Kidney (Glomeruli) | Expressed | nih.gov |
Chondroitin 6-O-sulfotransferase-1, encoded by the CHST3 gene, is primarily known for its role in catalyzing the transfer of sulfate to the 6-position of N-acetylgalactosamine (GalNAc) in chondroitin sulfate. wikigenes.orgisds.ch However, research has revealed that C6ST-1 also possesses the ability to sulfate galactose residues in keratan sulfate, albeit with lower efficiency than its primary substrate. oup.comuniprot.org
The enzyme can transfer sulfate to the 6-position of galactose residues that are linked to either an N-acetylglucosamine 6-sulfate residue or an unsulfated N-acetylglucosamine residue. oup.com The optimal pH and the requirement for cationic activators for its keratan sulfate sulfotransferase activity are very similar to those for its chondroitin 6-sulfotransferase activity. oup.com Mutations in the CHST3 gene that abolish its enzymatic activity lead to severe human chondrodysplasia, highlighting its critical role in skeletal development. isds.ch
3'-Phosphoadenosine-5'-phosphosulfate (PAPS) serves as the universal sulfate donor for all sulfotransferase-mediated reactions, including the 6-O-sulfation of galactose. nih.govnih.govwikipedia.org This high-energy compound provides the activated sulfate group necessary for its transfer to the hydroxyl groups of acceptor molecules like galactose. taylorandfrancis.comacs.org
The synthesis of PAPS occurs in the cytoplasm of mammalian cells through a two-step process from ATP and inorganic sulfate, catalyzed by the bifunctional enzyme 3'-phosphoadenosine 5'-phosphosulfate synthase (PAPSS). wikipedia.orguniprot.org The availability of PAPS can be a rate-limiting factor for sulfation reactions. taylorandfrancis.com The binding of PAPS to sulfotransferases can induce conformational changes in the enzyme, gating access to the active site and influencing substrate selectivity. acs.org
Keratan Sulfate Galactose 6-O-Sulfotransferase (KSGal6ST/CHST1)
Glycosyltransferase Contributions to Precursor Glycan Synthesis
The synthesis of the poly-N-acetyllactosamine (poly-LacNAc) backbone of keratan sulfate, which serves as the precursor for sulfation, is a coordinated effort of several glycosyltransferases. glycoforum.gr.jp These enzymes are responsible for the sequential addition of N-acetylglucosamine and galactose residues to elongate the glycan chain. nih.govnih.gov
Two key glycosyltransferases involved in the elongation of the keratan sulfate backbone are β1,3-N-acetylglucosaminyltransferase-7 (β3GnT7) and β1,4-galactosyltransferase-4 (β4GalT4). glycoforum.gr.jpnih.gov β3GnT7 is responsible for adding GlcNAc in a β1,3-linkage to a terminal galactose residue. nih.gov Subsequently, β4GalT4 transfers galactose in a β1,4-linkage to the newly added GlcNAc. glycoforum.gr.jpnih.gov
The activity of these glycosyltransferases is significantly influenced by the sulfation status of the growing chain. For instance, β4GalT4 can effectively transfer galactose to a 6-sulfated GlcNAc residue at the non-reducing end of the chain. glycoforum.gr.jp This interplay between glycosyltransferases and sulfotransferases ensures the proper assembly and modification of the keratan sulfate chain. glycoforum.gr.jpnih.gov In vitro studies have shown that a mixture of β3GnT7, β4GalT4, and a GlcNAc 6-O-sulfotransferase can produce extended, sulfated poly-N-acetyllactosamine structures. nih.gov
| Enzyme | Function in Precursor Synthesis | Reference |
| β1,3-N-acetylglucosaminyltransferase-7 (β3GnT7) | Adds GlcNAc to the growing poly-LacNAc chain | glycoforum.gr.jpnih.gov |
| β1,4-galactosyltransferase-4 (β4GalT4) | Adds Galactose to the growing poly-LacNAc chain | glycoforum.gr.jpnih.gov |
| β1,4-galactosyltransferase-1 (β4GalT1) | May also contribute to KS backbone elongation | glycoforum.gr.jp |
Intracellular Localization of Biosynthetic Enzymes (e.g., Golgi Apparatus)
The intricate and sequential process of glycan biosynthesis, including sulfation, necessitates a highly organized cellular environment. This organization is achieved through the specific compartmentalization of the biosynthetic enzymes within the Golgi apparatus. nih.govbiorxiv.orgresearchgate.netglycoforum.gr.jp The Golgi is composed of a series of flattened, membrane-bound sacs called cisternae, functionally divided into cis, medial, and trans compartments. researchgate.net
Glycosyltransferases and sulfotransferases are type II membrane proteins that are strategically distributed across the Golgi cisternae in an assembly-line fashion. nih.govresearchgate.netglycoforum.gr.jp Enzymes that act early in the glycosylation pathway are typically found in the cis-Golgi, while those responsible for terminal modifications, such as sialylation and certain sulfation events, are concentrated in the trans-Golgi and the trans-Golgi network (TGN). nih.govglycoforum.gr.jp
This spatial separation is critical for ensuring the correct, stepwise assembly of complex glycans. nih.govresearchgate.net As a nascent glycoprotein (B1211001) or glycolipid traverses the Golgi from the cis to the trans face, it encounters the resident enzymes in a specific order, allowing for the sequential addition and modification of sugar residues. researchgate.netglycoforum.gr.jp For example, the sulfotransferases that add sulfate groups to specific positions on the sugar chain reside in Golgi compartments where their specific acceptor substrates are being generated. nih.govpnas.org The proper localization of these enzymes is maintained by specific proteins, such as golgins, which help tether enzyme-containing vesicles to the correct Golgi compartment, ensuring the fidelity and efficiency of the entire biosynthetic pathway. nih.govnih.gov Disruption of this precise localization can lead to aberrant glycan structures and associated pathologies. nih.govbiorxiv.org
Structural Elucidation and Characterization of 6 O Sulfo Alpha L Galactopyranose Containing Structures
Advanced Spectroscopic Methodologies
Spectroscopic methods are indispensable for providing detailed atomic-level information about the structure of sulfated galactans. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful techniques in this regard, each offering unique insights into the molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of polysaccharides, providing a wealth of information about the monosaccharide composition, anomeric configuration (α or β), and the specific carbons involved in glycosidic linkages. nih.govnih.gov For structures containing 6-O-sulfo-alpha-L-galactopyranose, NMR is crucial for confirming the α-anomeric configuration and identifying the linkage points to adjacent sugar residues.
One-dimensional (1D) ¹H NMR spectra offer a preliminary assessment, with the chemical shifts of anomeric protons (H1) providing clues about the monosaccharide type and linkage. However, due to significant signal overlap in the ¹H spectra of complex polysaccharides, two-dimensional (2D) NMR experiments are essential for unambiguous assignments. nih.gov Experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used.
HSQC spectra are particularly useful as they correlate each proton signal with its directly attached carbon, which helps to resolve overlapping proton signals. acs.org The effect of 6-O-sulfation can be observed in HSQC spectra, where the sulfation at C6 of a galactose residue leads to a downfield shift of the adjacent uronic acid's ¹H chemical shift. acs.org
HMBC experiments are critical for determining glycosidic linkages by revealing long-range correlations between protons and carbons across the glycosidic bond. slu.se For instance, a correlation between the anomeric proton (H1) of one sugar and a carbon atom of the adjacent sugar definitively establishes the linkage position.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide through-space correlations between protons that are close to each other, which is invaluable for determining the sequence of monosaccharides and the three-dimensional conformation of the polysaccharide chain. nih.govresearchgate.net
The table below summarizes typical NMR experiments used in the analysis of sulfated galactans.
| NMR Experiment | Information Provided |
| ¹H NMR | Anomeric configuration, preliminary monosaccharide identification |
| COSY | Scalar coupling between vicinal protons, aids in assigning proton spin systems |
| TOCSY | Correlations between all protons within a spin system (monosaccharide residue) |
| HSQC | Correlation between protons and their directly attached carbons |
| HMBC | Long-range correlations between protons and carbons, crucial for linkage analysis |
| NOESY/ROESY | Through-space correlations between protons, providing sequential and conformational information |
Mass spectrometry (MS) is a highly sensitive technique that provides information on the molecular weight of oligosaccharides and, through fragmentation analysis (MS/MS), can be used to determine the sequence of monosaccharides and the location of sulfate (B86663) groups. acs.org The lability of the sulfate group, however, presents a challenge as it can be easily lost during the ionization process.
Various MS techniques are employed for the analysis of sulfated glycans. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization methods. ESI-MS is often coupled with liquid chromatography for online separation and analysis of complex mixtures. Negative ion mode is generally preferred for the analysis of sulfated compounds as it enhances the stability of the sulfo-moiety. nih.gov
Tandem mass spectrometry (MS/MS) is essential for structural elucidation. In a typical MS/MS experiment, a specific parent ion is selected and fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides information about the monosaccharide sequence and the location of modifications. For instance, the loss of SO₃ (80 Da) is a characteristic fragmentation of sulfated glycans. By carefully analyzing the fragmentation patterns, it is possible to pinpoint the sulfation site. nih.gov Advanced fragmentation techniques like ultraviolet photodissociation (UVPD) can generate diagnostic sequence ions without significant neutral loss of the sulfate group, aiding in precise sulfation site localization. nih.gov
The combination of enzymatic digestion with MS analysis is a powerful strategy. Enzymes can be used to cleave the polysaccharide into smaller, more manageable oligosaccharides, which are then analyzed by MS to determine their structure. acs.org This "bottom-up" approach simplifies the analysis of complex polysaccharides.
| Mass Spectrometry Technique | Application in Sulfated Glycan Analysis |
| ESI-MS | Soft ionization technique suitable for analyzing polar and thermally labile molecules like sulfated oligosaccharides, often coupled with LC. |
| MALDI-MS | High-throughput technique for analyzing complex mixtures of oligosaccharides. |
| Tandem MS (MS/MS) | Fragmentation of selected ions to determine monosaccharide sequence and sulfation sites. |
| UVPD-MS | Advanced fragmentation technique that minimizes sulfate loss, enabling more precise localization of sulfate groups. |
High-Resolution Chromatographic Separations
Chromatographic techniques are fundamental for the purification and analysis of complex carbohydrate mixtures. Due to the heterogeneity of sulfated galactans in terms of size, charge, and composition, high-resolution separation methods are required.
High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and highly sensitive method for the separation and quantification of carbohydrates. nrel.gov This technique is particularly well-suited for the analysis of charged molecules like sulfated oligosaccharides. nrel.gov The separation is based on the interaction of the negatively charged sulfate and hydroxyl groups of the carbohydrates with a positively charged stationary phase. A high pH eluent is used to ionize the hydroxyl groups of the sugars, allowing for their separation based on charge, size, and structure.
Pulsed Amperometric Detection (PAD) provides sensitive and specific detection of carbohydrates without the need for derivatization. HPAEC-PAD can be used to generate detailed oligosaccharide profiles of sulfated galactans after enzymatic or chemical hydrolysis. nih.govthermofisher.com It can effectively separate isomeric oligosaccharides, providing valuable information on the structural complexity of the parent polysaccharide. nrel.gov For instance, HPAEC-PAD has been successfully used for the monosaccharide composition analysis of acharan sulfate after acid hydrolysis. nih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique widely used for the analysis of sulfated oligosaccharides. researchgate.net Different HPLC modes can be employed depending on the specific analytical goal.
Size-Exclusion Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic volume, providing information on the molecular weight distribution of the polysaccharide.
Reversed-Phase HPLC (RP-HPLC) is often used for the analysis of derivatized oligosaccharides. For example, oligosaccharides can be labeled with a fluorescent tag to enhance detection sensitivity.
Hydrophilic Interaction Chromatography (HILIC) is another valuable technique for the separation of polar compounds like oligosaccharides. HILIC-based methods coupled with mass spectrometry have been developed for the detailed characterization of low molecular weight heparins, which are also sulfated glycosaminoglycans. nih.gov
The choice of the HPLC method depends on the complexity of the sample and the information required. Often, a combination of different HPLC techniques is necessary for a comprehensive analysis.
Enzymatic Digestion and Disaccharide Compositional Analysis
Enzymatic digestion is a crucial tool for the structural analysis of complex polysaccharides. acs.orgunimore.it Specific enzymes, such as galactanases and sulfatases, can cleave the polysaccharide chain at specific glycosidic linkages or remove sulfate groups from defined positions. The resulting mixture of smaller oligosaccharides or disaccharides is then analyzed by chromatographic and spectroscopic techniques. acs.orgresearchgate.net
This approach provides several advantages:
It simplifies the complex structure of the polysaccharide, making it easier to analyze.
The specificity of the enzymes provides information about the types of linkages present in the polymer.
For example, chondroitin (B13769445) sulfate, another type of sulfated glycosaminoglycan, is often analyzed by digesting it with chondroitinase enzymes to produce a mixture of disaccharides. acs.org These disaccharides are then separated and quantified by HPLC or analyzed by mass spectrometry to determine the sulfation pattern of the original polymer. acs.orgresearchgate.net A similar strategy can be applied to sulfated galactans, using specific enzymes that recognize and cleave the galactan backbone.
The combination of enzymatic digestion with HPAEC-PAD or LC-MS provides a powerful workflow for determining the disaccharide composition and, by extension, the fine structural details of polysaccharides containing this compound. acs.orgresearchgate.net
Chemical Derivatization Techniques for Linkage Analysis (e.g., Methylation Analysis)
The elucidation of the intricate structures of polysaccharides containing this compound relies heavily on chemical derivatization techniques designed to reveal the specific linkages between monosaccharide residues. Among these, methylation analysis stands as a cornerstone method, providing detailed insights into the substitution patterns of the polysaccharide backbone. nih.govmdpi.com
Methylation analysis is a multi-step process that involves the permethylation of all free hydroxyl groups within the polysaccharide. This is followed by acid hydrolysis to break the glycosidic bonds, reduction of the resulting partially methylated monosaccharides to their corresponding alditols, and finally, acetylation of the newly exposed hydroxyl groups (including the one formed at the C-1 position during reduction and those originally involved in linkages). The resulting products, known as Partially Methylated Alditol Acetates (PMAAs), are volatile and can be readily separated and identified by Gas Chromatography-Mass Spectrometry (GC-MS). nih.govglycopedia.eu The position of the acetyl groups indicates the original linkage points in the polysaccharide chain, while the methyl groups signify positions that were originally free.
However, the application of methylation analysis to sulfated galactans, such as porphyran (B1173511) which contains this compound, presents unique challenges. mdpi.com The presence of sulfate groups can hinder the complete methylation of the polysaccharide due to poor solubility in common solvents like dimethyl sulfoxide (B87167) (DMSO). mdpi.com Furthermore, standard acid hydrolysis conditions can lead to the degradation of acid-labile residues like 3,6-anhydro-galactose, which is often a component of these structures. mdpi.combdbotsociety.org To circumvent these issues, specialized procedures are often required, which may include desulfation steps prior to methylation or the use of modified hydrolysis conditions to preserve sensitive structures. mdpi.combdbotsociety.org
Detailed Research Findings
Research on polysaccharides from red algae of the Porphyra genus, a primary source of structures containing this compound, has utilized methylation analysis to delineate their complex structures. bdbotsociety.orgacs.org For instance, analysis of a purified polysaccharide component (PY-G1) from Porphyra yezoensis revealed a complex linkage pattern. bdbotsociety.org The polysaccharide is primarily composed of repeating units of (1→3)-β-D-galactose and (1→4)-α-L-galactose-6-sulfate. bdbotsociety.orgresearchgate.net
Methylation analysis of this polysaccharide, followed by GC-MS, identified several partially methylated alditol acetates. The results indicated the presence of 1,4-linked galactose, 1,3-linked galactose, and 1,4,6-linked galactose branch points, alongside 1,4-linked 3,6-anhydro-galactose. bdbotsociety.org The presence of 1,4,6-tri-O-acetyl-2,3,5-tri-O-methyl-galactitol would indicate a 1,4-linked galactose residue originally sulfated at the C-6 position, as the sulfated hydroxyl group would not be methylated and would become acetylated after desulfation and the standard PMAA procedure.
The quantitative results from the methylation analysis of the polysaccharide from P. yezoensis provide a clear picture of the relative proportions of these linkages.
Table 1: Linkage Analysis of a Polysaccharide from Porphyra yezoensis by Methylation bdbotsociety.org
| Methylated Sugar (as alditol acetate) | Inferred Linkage | Molar Ratio (%) |
| 3,6-anhydro-2-O-Me-galactose | 1,4-linked 3,6-anhydro-galactose | 8.9 |
| 2,5-di-O-acetyl-1,3,4,6-tetra-O-methyl-galactitol | Terminal galactose | - |
| 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-galactitol | Terminal galactose | - |
| 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-galactitol | 1,3-linked galactose | 9.3 |
| 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-galactitol | 1,4-linked galactose | 23.3 |
| 1,4,5,6-tetra-O-acetyl-2,3-di-O-methyl-galactitol | 1,4,6-linked galactose | 12.0 |
| Data derived from GC-MS analysis of the acetylated, partially methylated alditol acetates. |
This data reveals that the polysaccharide has a backbone with a significant proportion of 1,4-linked galactose residues, which is consistent with the known structure of porphyran having 4-linked α-L-galactopyranose-6-sulfate units. bdbotsociety.orgresearchgate.net The presence of 1,3-linked galactose confirms the alternating nature of the backbone, and the 1,4,6-linked galactose indicates branch points or sites of substitution. bdbotsociety.org The detection of 3,6-anhydro-galactose derivatives is also characteristic of this type of polysaccharide. bdbotsociety.org
Biological Functions and Roles of 6 O Sulfo Alpha L Galactopyranose in Complex Glycans
Glycan-Binding Protein Interactions
The presence of 6-O-sulfo-galactose within a larger glycan structure can dramatically alter its binding affinity and specificity for various endogenous lectins, particularly those involved in immune cell trafficking and regulation.
L-selectin, a cell adhesion molecule expressed on the surface of most leukocytes, plays a crucial role in the initial tethering and rolling of lymphocytes on the endothelial cells of high endothelial venules (HEVs) in secondary lymphoid organs, a critical step in lymphocyte homing. nih.govresearchgate.netfrontiersin.org The recognition of its ligands by L-selectin is highly dependent on specific sulfation patterns on the glycan termini.
While the canonical ligand for L-selectin is sialyl-Lewis X (sLeX), the addition of sulfate (B86663) groups significantly enhances binding. The structure known as 6-sulfo-sialyl-Lewis X (6-sulfo-sLeX) , which features a sulfate group on the 6-position of N-acetylglucosamine (GlcNAc), is considered a major capping group and a high-affinity ligand for L-selectin. pnas.orgexplorationpub.comresearchgate.net This specific sulfation is essential for optimal L-selectin recognition and is synthesized by the action of specific sulfotransferases, such as GlcNAc-6-O-sulfotransferases (GlcNAc6STs). explorationpub.comresearchgate.net
In addition to the sulfation on GlcNAc, sulfation on the galactose residue also contributes to L-selectin ligand activity. The disulfated glycan, 6,6′-disulfo-3′sialyllactosamine (6,6′-disulfo-3′sLN) , which contains sulfate groups on both the 6-position of galactose and the 6-position of GlcNAc, has been identified in lymph node HEVs. oup.comnih.gov The generation of this galactose-6-O-sulfate (Gal6S)-containing structure is dependent on the enzyme keratan (B14152107) sulfate galactose 6-O-sulfotransferase (KSGal6ST). oup.comnih.gov However, studies in KSGal6ST-deficient mice have shown that while this enzyme is responsible for creating the 6,6′-disulfo-3′sLN structure in HEVs, its absence does not impair normal L-selectin-dependent lymphocyte homing, suggesting that other glycan structures, primarily those with 6-sulfo-sLeX, are sufficient for this process in vivo. oup.comnih.govnih.gov
| Ligand | Structure | Role in L-selectin Binding | Citation |
| 6-sulfo-sialyl-Lewis X (6-sulfo-sLeX) | Neu5Acα2-3Galβ1-4(Fucα1-3)[6S ]GlcNAc | Major high-affinity ligand; sulfation on GlcNAc is critical for optimal recognition. | pnas.orgexplorationpub.comnih.govmdpi.com |
| 6,6′-disulfo-3′sialyllactosamine (6,6′-disulfo-3′sLN) | Neu5Acα2-3[6S ]Galβ1-4[6S ]GlcNAc | Identified in HEVs and recognized by L-selectin, but not essential for normal lymphocyte homing. | oup.comnih.govnih.gov |
Sialic acid-binding immunoglobulin-like lectins (Siglecs) are a family of I-type lectins expressed on immune cells that recognize sialylated glycans and are typically involved in inhibitory signaling pathways. The specificity of Siglecs can be exquisitely sensitive to modifications of the underlying glycan structure, such as sulfation.
The interaction with Siglec-8 , which is expressed on eosinophils, mast cells, and basophils, is highly specific and dependent on the presence of a 6-O-sulfated galactose. oup.comfrontiersin.org Glycan array analyses have demonstrated that Siglec-8 binds with high affinity to structures containing the 6′-sulfo-sLeX epitope (NeuAcα2-3[6S]Galβ1-4(Fucα1-3)GlcNAc). frontiersin.orgmarioschubert.ch The sulfate group at the C6 position of galactose is an absolute requirement for this interaction; nonsulfated sLeX or sLeX sulfated only on the GlcNAc residue show dramatically reduced or no binding. frontiersin.orgmarioschubert.ch Structural studies have revealed that a unique binding pocket on Siglec-8 accommodates the 6-O-sulfated galactose, forming critical interactions that dictate this tight specificity. researchgate.netrcsb.orgpnas.org
Siglec-9 , found on neutrophils, monocytes, and a subset of T-cells, also recognizes sulfated sialoglycans, including 6-sulfo-sLeX. acs.orgnih.govresearchgate.net However, its binding specificity is broader than that of Siglec-8. While it shows a preference for sLeX and its 6-O-sulfo analogue, it can also bind to other sialylated structures that lack sulfation. oup.comacs.orgnih.gov
| Lectin | Primary Cellular Expression | Key Ligand Recognized | Binding Specificity / Requirement | Citation |
| Siglec-8 | Eosinophils, Mast Cells, Basophils | 6′-sulfo-sialyl-Lewis X | Strict requirement for 6-O-sulfate on galactose for high-affinity binding. | oup.comfrontiersin.orgmarioschubert.ch |
| Siglec-9 | Neutrophils, Monocytes, T-cells | 6-sulfo-sialyl-Lewis X, sialyl-Lewis X | Binds sulfated and non-sulfated sialylated glycans; broader specificity than Siglec-8. | oup.comacs.orgnih.gov |
The impact of galactose-6-O-sulfation extends to interactions with other receptors in the immune system. While the most profound specificity is seen with Siglec-8, this modification can influence binding to other selectins and lectins.
P-selectin and E-selectin: The 6-sulfo-sLeX determinant, in addition to being a potent L-selectin ligand, can also serve as a ligand for P-selectin and E-selectin. nih.govashpublications.org This suggests that a single glycan structure can mediate interactions with all three members of the selectin family, potentially coordinating different stages of leukocyte adhesion and extravasation. nih.gov
Macrophage Galactose-type Lectin (MGL): MGL is a C-type lectin receptor expressed on antigen-presenting cells like macrophages and dendritic cells that primarily recognizes terminal galactose and N-acetylgalactosamine residues. mdpi.comnih.gov It plays a role in pathogen recognition and the modulation of immune responses. mdpi.comnih.gov While its primary specificity is for the sugar itself, modifications such as sulfation can influence receptor engagement in the broader context of glycoconjugate recognition, although specific high-affinity binding to 6-O-sulfo-galactose has not been established as its primary recognition motif.
Recognition by Lymphocyte Homing Receptors (L-selectin)
Physiological Processes in Mammalian Systems
The specific molecular recognition events mediated by 6-O-sulfo-galactose-containing glycans are central to several vital physiological processes in mammals, primarily in the regulation of the immune system.
The most well-characterized process is lymphocyte homing . The interaction between L-selectin on lymphocytes and its sulfated ligands, such as 6-sulfo-sLeX on the HEVs of lymph nodes, is the initiating event that allows circulating naive lymphocytes to leave the bloodstream and enter the lymph node to survey for antigens. frontiersin.orgexplorationpub.comnih.gov This trafficking is essential for the generation of adaptive immune responses.
The engagement of Siglec-8 by its specific 6'-O-sulfated ligands is a key mechanism for the regulation of allergic inflammation . Cross-linking of Siglec-8 on the surface of eosinophils triggers apoptosis (programmed cell death), while on mast cells, it inhibits the release of inflammatory mediators. marioschubert.chrcsb.orgpnas.org This provides an endogenous pathway to down-regulate the activity of these key effector cells in allergic diseases like asthma.
Furthermore, sulfated glycans are involved in a wide array of other biological activities, including cell growth, adhesion, and communication. ajol.info The presence of these negatively charged structures on cell surfaces and in the extracellular matrix contributes to the complex "glyco-code" that modulates cellular behavior and recognition in both health and disease. ajol.info
Modulation of Lymphocyte Migration and Homing Mechanisms
The process of lymphocyte homing, where white blood cells migrate from the bloodstream into lymphoid tissues, is a cornerstone of the adaptive immune response. This process is heavily dependent on the interaction between selectin proteins on the surface of lymphocytes and specific carbohydrate ligands on the endothelial cells lining the blood vessels.
Notably, the 6-O-sulfation of galactose, in the context of larger glycan structures like 6-sulfo-sialyl Lewis X, is a key modification recognized by L-selectin. glycopedia.euoup.com This interaction is critical for the initial tethering and rolling of lymphocytes along the high endothelial venules (HEVs) of peripheral lymph nodes, a prerequisite for their entry into the tissue. glycopedia.eunih.gov While the 6-O-sulfation of N-acetylglucosamine (GlcNAc) is also a critical determinant for L-selectin binding, the sulfation on galactose contributes to the high-affinity interactions required for efficient lymphocyte recruitment. oup.comnih.govsci-hub.se The generation of these specialized ligands is tightly controlled by the expression of specific sulfotransferases in HEVs, highlighting a sophisticated mechanism for regulating immune cell trafficking. oup.comnih.gov Interestingly, while antibodies against 6-sulfo sialyl Lewis X can stain HEVs in human lymph nodes and inhibit L-selectin binding, antibodies targeting structures with only galactose-6-sulfation have failed to do so, suggesting the importance of the combined epitope. oup.com
Role in Extracellular Matrix Components and Proteoglycan Assembly
The extracellular matrix (ECM) is a complex network of macromolecules that provides structural support to cells and tissues and regulates cellular processes. esi.academy Proteoglycans are major components of the ECM, consisting of a core protein to which long chains of sulfated polysaccharides, known as glycosaminoglycans (GAGs), are attached. esi.academyoup.com
The 6-O-sulfation of galactose is a modification found within GAG chains, such as keratan sulfate (KS). acs.org Keratan sulfate is composed of repeating N-acetyllactosamine units that can be sulfated at the 6-O positions of both galactose and N-acetylglucosamine. acs.org This sulfation is carried out by specific enzymes like keratan sulfate galactose 6-sulfotransferase (KSGal6ST). acs.org The presence and pattern of these sulfate groups are crucial for the function of KS in tissues like the cornea, where it helps maintain the structure and transparency of the ECM. acs.org
Furthermore, the initial linkage region that connects GAG chains to their core proteins can also be modified. nih.govresearchgate.net The tetrasaccharide linker (GlcA-Gal-Gal-Xyl) can undergo sulfation on its galactose residues, including 6-O-sulfation. researchgate.netscispace.com These modifications are thought to play a role in regulating the subsequent elongation and modification of the GAG chain, thereby influencing the type and number of chains attached to the proteoglycan. scispace.comsemanticscholar.org
Contributions to Cellular Signaling Pathways
The sulfation patterns of glycans, including the 6-O-sulfation of galactose, are increasingly recognized for their role in modulating cellular signaling. Heparan sulfate proteoglycans (HSPGs), for instance, are well-known co-receptors for a multitude of growth factors, such as fibroblast growth factors (FGFs) and Wnt proteins. nih.govmdpi.com The specific sulfation patterns of the heparan sulfate chains determine their binding affinity and specificity for these signaling molecules. mdpi.com
Extracellular sulfatases, like Sulf-1 and Sulf-2, can selectively remove 6-O-sulfate groups from heparan sulfate. nih.govmdpi.com This enzymatic editing of the sulfation code can alter the interaction of HSPGs with growth factors, thereby regulating downstream signaling pathways involved in development, cancer, and tissue repair. nih.govmdpi.comnih.gov For example, the 6-O-sulfation of glucosamine (B1671600) residues within heparan sulfate is important for FGF signaling, and its removal by sulfatases can inhibit this pathway. mdpi.com While much of the research has focused on 6-O-sulfation of glucosamine in heparan sulfate, the presence of 6-O-sulfated galactose in other glycans suggests it could also participate in similar regulatory interactions with signaling proteins.
Bioactivities Associated with Marine Polysaccharides Containing 6-O-Sulfo-alpha-L-Galactopyranose (e.g., Porphyran)
Marine algae are a rich source of sulfated polysaccharides, many of which are built from L-galactose units. Porphyran (B1173511), a sulfated galactan extracted from red algae of the Porphyra genus, is a prime example. nih.govresearchgate.net Its structure consists of a linear backbone of alternating galactose units, including 4-linked α-L-galactose-6-sulfate. semanticscholar.orgmdpi.com This and other similar marine polysaccharides exhibit a remarkable range of biological activities. nih.govresearchgate.netresearchgate.net
Immunomodulatory Effects (e.g., macrophage promotion)
Polysaccharides from Porphyra species, including porphyran, have demonstrated significant immunomodulatory properties. researchgate.netresearchgate.netnih.gov These compounds can enhance immune responses by stimulating the activity of key immune cells like macrophages and lymphocytes. nih.govmdpi.comresearchgate.net
Studies have shown that administering polysaccharides from Porphyra can increase the weight of immune organs like the spleen and thymus, boost the number of white blood cells, and enhance the phagocytic (cell-engulfing) capability of macrophages. nih.govresearchgate.netnih.gov For instance, porphyran has been found to stimulate macrophages to produce nitric oxide (NO) and various cytokines, such as tumor necrosis factor-alpha (TNF-α), which are crucial molecules in the immune response. mdpi.comnih.gov This activation often occurs through signaling pathways like the TLR4/NF-κB pathway, a central hub for innate immunity. nih.govnih.govresearchgate.net By promoting macrophage function and modulating cytokine production, these polysaccharides can bolster both innate and adaptive immunity. nih.govnih.gov
Table 1: Immunomodulatory Effects of Porphyra Polysaccharides
| Finding | Organism/Cell Line | Reference |
| Increased spleen and thymus weight, enhanced macrophage phagocytosis. | Hydrocortisone-induced immunosuppressed mice | nih.gov |
| Increased levels of Th1 cytokines (IL-2, IL-12, IFN-γ, TNF-α). | Mouse splenocytes and macrophages | mdpi.com |
| Activation of the TLR4/NF-κB signaling pathway. | Hydrocortisone-induced immunosuppressed mice | nih.gov |
| Increased total leukocyte and lymphocyte counts. | Rats | researchgate.net |
Anticoagulant Activity and Structure-Activity Relationships of Sulfation
Sulfated polysaccharides from marine algae, including porphyran, are well-known for their anticoagulant, or blood anti-clotting, properties. researchgate.netblackmeditjournal.orgresearchgate.net This activity is highly dependent on the structural characteristics of the polysaccharide, particularly the degree and position of the sulfate groups. researchgate.netnih.gov
The negative charge conferred by the sulfate groups is essential for this bioactivity, as it allows the polysaccharide to interact with proteins of the coagulation cascade, such as thrombin and factor Xa. researchgate.netnih.gov Generally, a higher degree of sulfation correlates with stronger anticoagulant activity. conicet.gov.arfrontiersin.org However, the specific location of the sulfate groups is also critical. Studies comparing different sulfated galactans have revealed that specific sulfation patterns, such as 2,3-disulfation or the presence of 2-sulfate groups on the galactose units, are particularly effective. blackmeditjournal.orgfrontiersin.orgnih.gov Research has also indicated that the 6-O-sulfate groups in the side chains of some polysaccharides play an important role in their anticoagulant effect. nih.gov The anticoagulant mechanism often involves enhancing the activity of natural coagulation inhibitors like antithrombin and heparin cofactor II. nih.gov
Table 2: Factors Influencing Anticoagulant Activity of Sulfated Polysaccharides
| Structural Feature | Impact on Anticoagulant Activity | Reference |
| Sulfate Content | Activity generally increases with higher sulfation degree. Desulfated polysaccharides are inactive. | conicet.gov.arfrontiersin.org |
| Position of Sulfation | 6-O-sulfation in side chains is important. 2,3-disulfated units show high activity. | blackmeditjournal.orgnih.gov |
| Molecular Weight | Lower molecular weight derivatives can retain or have altered activity. | blackmeditjournal.orgnih.gov |
| Monosaccharide Configuration | Specific stereochemical configurations of the sugar ring enhance activity. | nih.govconicet.gov.ar |
Antioxidant and Antitumor Potentials
Porphyran and other marine polysaccharides exhibit significant antioxidant and antitumor activities. nih.govresearchgate.netresearchgate.netnih.gov Their antioxidant properties stem from their ability to scavenge free radicals, which are unstable molecules that can damage cells and contribute to various diseases. semanticscholar.orgmdpi.comnih.gov This activity has been linked, in part, to the sulfate groups on the galactose units. semanticscholar.orgmdpi.com
The antitumor effects of porphyran have been demonstrated against various human cancer cell lines, including colon cancer, HeLa (cervical cancer), and breast cancer cells. nih.govnih.govnih.gov These polysaccharides can inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death), often without harming normal cells. nih.govnih.gov The proposed mechanisms include arresting the cancer cell cycle, for example at the G2/M phase, and modulating the expression of proteins involved in cell cycle regulation and apoptosis, such as p53 and Cyclin B1. nih.gov The molecular weight of the porphyran can also influence its antitumor efficacy. nih.gov Furthermore, the immunomodulatory effects of these polysaccharides may contribute to their antitumor potential by enhancing the body's own immune surveillance against cancer cells. researchgate.netnih.goveui.eu
Enzymatic and Chemoenzymatic Synthesis of Defined 6 O Sulfo Alpha L Galactopyranose Structures for Research Applications
Strategies for Oligosaccharide Synthesis
The synthesis of oligosaccharides bearing the 6-O-sulfo-alpha-L-galactopyranose moiety necessitates sophisticated strategies that can accommodate the inherent complexities of carbohydrate chemistry. Both purely chemical and combined chemoenzymatic approaches have been developed to address these challenges.
Chemical synthesis of sulfated oligosaccharides traditionally involves a multi-step process. This includes the strategic use of protecting groups to mask all but the desired hydroxyl groups for glycosylation and subsequent sulfation. rsc.org This approach, while powerful, can be labor-intensive and require extensive purification after each step. scispace.com To streamline this process, solid-phase synthesis has emerged as a valuable technique. rsc.orgscispace.com In this method, the growing oligosaccharide chain is anchored to a solid support, which simplifies the purification process to simple washing steps to remove excess reagents. rsc.orgscispace.com
Chemoenzymatic strategies offer a powerful alternative by combining the flexibility of chemical synthesis with the high regio- and stereoselectivity of enzymes. d-nb.infoescholarship.org In a typical chemoenzymatic approach, a core glycan structure is chemically synthesized, often incorporating orthogonal protecting groups that allow for selective deprotection and modification. d-nb.info This chemically synthesized core can then serve as a substrate for a series of enzymatic reactions, including glycosylation and sulfation, to build the final complex oligosaccharide. d-nb.inforesearchgate.net This integrated approach leverages the strengths of both methodologies to enable the efficient synthesis of complex sulfated glycans. escholarship.org
Regioselective Glycosylation and Sulfation Techniques
Achieving regioselectivity in both glycosylation and sulfation is paramount for the synthesis of defined this compound structures.
Regioselective Glycosylation: The formation of specific glycosidic linkages is a fundamental challenge in carbohydrate synthesis. nih.gov Regioselective glycosylation aims to form a bond at a specific hydroxyl group on the acceptor molecule. This can be achieved through chemical methods that exploit the differential reactivity of hydroxyl groups. For instance, studies on 2,6-diprotected methyl α- and β-galactopyranoside derivatives have shown that glycosylation can occur with high regioselectivity at the C-3 hydroxyl group. nih.gov Alternatively, enzymatic glycosylation using glycosyltransferases offers exceptional control over regiochemistry, as these enzymes are inherently specific for both the donor sugar and the acceptor position. escholarship.org
Regioselective Sulfation: The introduction of a sulfate (B86663) group at the C-6 position of galactose requires precise control to avoid sulfation at other positions. Chemical sulfation methods can achieve regioselectivity through the use of specific reagents and reaction conditions. For example, the use of sulfuric acid and dicyclohexylcarbodiimide (B1669883) has been shown to predominantly lead to sulfation at the O-6 position of galactosides. tandfonline.comnih.govtandfonline.comoup.com Another approach involves the use of sulfuryl imidazolium (B1220033) salts for the selective sulfation of primary hydroxyl groups, such as the 6-OH of galactose derivatives. acs.org
Enzymatic sulfation, catalyzed by sulfotransferases, provides a highly specific method for introducing sulfate groups. acs.org These enzymes transfer a sulfonyl group from a donor substrate, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a specific hydroxyl group on the carbohydrate acceptor. acs.org For the synthesis of structures containing this compound, galactose-6-O-sulfotransferases (Gal6STs), such as keratan (B14152107) sulfate galactose 6-O-sulfotransferase (KSGal6ST or CHST1), are employed. nih.govacs.orgacs.orgnih.gov These enzymes exhibit high specificity for the C-6 position of galactose residues within specific glycan contexts. nih.govacs.org
Table 1: Comparison of Regioselective Sulfation Techniques
| Technique | Reagent/Enzyme | Key Features | Citations |
|---|---|---|---|
| Chemical Sulfation | Sulfuric acid and dicyclohexylcarbodiimide | Predominant sulfation at the O-6 position of galactosides. | tandfonline.comnih.govtandfonline.comoup.com |
| Sulfuryl imidazolium salts | Effective for selective sulfation of primary hydroxyl groups. | acs.org | |
| Enzymatic Sulfation | Galactose-6-O-sulfotransferases (e.g., CHST1) | High regio- and stereoselectivity for the C-6 position of galactose. Requires PAPS as a sulfate donor. | nih.govacs.orgacs.orgnih.gov |
Development of One-Pot Multienzyme (OPME) Systems for Complex Glycan Synthesis
To overcome the limitations of multi-step chemical synthesis, one-pot multienzyme (OPME) systems have been developed for the efficient production of complex glycans, including those containing this compound. escholarship.orgnih.gov OPME systems integrate multiple enzymatic reactions in a single reaction vessel, where the product of one enzymatic reaction serves as the substrate for the next. nih.gov
Sequential OPME systems have been successfully applied to the synthesis of a variety of complex glycans, including sulfated structures like 6-O-sulfo-sialyl Lewis x. nih.gov The modular nature of OPME systems allows for the production of a library of related glycan structures by varying the enzymes or initial substrates used. nih.govacs.org
Engineering of Sulfotransferases for Tailored Substrate Specificity and Improved Yields
The efficiency and substrate scope of enzymatic synthesis can be further enhanced through the engineering of sulfotransferases. While naturally occurring sulfotransferases exhibit high specificity, this can sometimes limit their application to a narrow range of substrates. nih.gov Protein engineering techniques, such as site-directed mutagenesis, can be employed to alter the substrate specificity of these enzymes, allowing them to accept a broader range of acceptor molecules or to introduce sulfate groups at novel positions. nih.gov
Engineering efforts have successfully altered the substrate specificities of heparan sulfate sulfotransferases, demonstrating the feasibility of tailoring these enzymes for specific synthetic purposes. nih.gov By modifying amino acid residues within the substrate-binding pocket, researchers can expand the repertoire of sulfated structures that can be synthesized. nih.gov
In addition to modifying substrate specificity, protein engineering can also be used to improve the catalytic efficiency and stability of sulfotransferases. asm.orgnih.gov For instance, the catalytic efficiency of a chondroitin (B13769445) sulfate sulfotransferase (CHST15) was significantly increased through protein engineering, leading to higher product yields. asm.org Similarly, the stability and catalytic activity of a heparan sulfate N-sulfotransferase were improved through multiple mutagenesis strategies. nih.gov Such improvements are crucial for the large-scale, cost-effective production of sulfated oligosaccharides for research and potential therapeutic applications.
Table 2: Examples of Engineered Sulfotransferases and Their Improvements
| Enzyme | Engineering Strategy | Improvement | Application | Citations |
|---|---|---|---|---|
| Heparan Sulfate 3-O-Sulfotransferase | Site-directed mutagenesis | Altered substrate specificity | Synthesis of heparan sulfate with desired functions | nih.gov |
| Chondroitin Sulfate Sulfotransferase (CHST15) | Protein engineering (mutant M7) | 3.5-fold increase in catalytic efficiency | Industrial production of chondroitin sulfate E | asm.org |
| Heparan Sulfate N-Sulfotransferase | Truncation mutagenesis, site-directed mutagenesis | 105-fold increase in half-life, 1.35-fold increase in catalytic activity | N-sulfation of deacetylated heparosan for heparin biomanufacturing | nih.gov |
| Aryl Sulfotransferase IV (AST IV) | Molecular evolution, site-saturation mutagenesis | Improved catalytic efficiency and PAP affinity | Biosynthesis of sulfated polysaccharides | iaea.org |
| Heparan Sulfate 6-O-Sulfotransferase (6-OST) | Enzyme engineering | Altered regioselectivity (sulfates only non-reducing end) | Synthesis of anticoagulant heparin oligosaccharides | rsc.org |
Enzymatic Degradation and Microbial Metabolism of 6 O Sulfo Alpha L Galactopyranose Containing Glycans
Identification and Characterization of Bacterial Glycoside Hydrolases (Porphyranases)
The primary enzymes responsible for the initial breakdown of porphyran (B1173511), a major glycan containing 6-O-sulfo-alpha-L-galactopyranose, are β-porphyranases. These enzymes belong to the glycoside hydrolase (GH) families, which are a widespread class of enzymes that hydrolyze the glycosidic bonds between carbohydrates.
Porphyranases specifically target the β-D-galactopyranose-(1->4)-alpha-L-galactopyranose-6-sulfate linkages within the porphyran backbone. wikipedia.org To date, a limited number of β-porphyranases have been identified and characterized, primarily from marine bacteria and, more recently, from human gut microbes. wikipedia.org
Key examples of identified β-porphyranases include:
PorA and PorB: Found in the marine bacterium Zobellia galactanivorans, these were among the first porphyranases to be characterized. wikipedia.org
Pseudoalteromonas atlantica porphyranase: This marine bacterium also possesses porphyran-degrading capabilities. wikipedia.org
BpGH16B and BpGH86A: These enzymes were discovered in the human gut bacterium Bacteroides plebeius. wikipedia.orgpdbj.org Their presence in a human gut microbe provides strong evidence for the adaptation of our microbiome to digest seaweed-derived polysaccharides. pnas.orgnih.gov
The catalytic mechanism of these enzymes involves the hydrolysis of the glycosidic bond, leading to the release of smaller oligosaccharide fragments. The active sites of these enzymes are uniquely structured to accommodate the bulky sulfate (B86663) group of the this compound residue. For instance, in PorA and PorB, the subsite that binds the L6S unit is a positively charged, hydrophobic pocket formed by tryptophan and arginine residues, which facilitates the binding of the sulfated sugar. wikipedia.org
The degradation of porphyran is a stepwise process. Following the initial endolytic cleavage by porphyranases, a series of other enzymes, including sulfatases and other glycosidases, are required for the complete breakdown of the resulting oligosaccharides into monosaccharides that can be utilized by the bacterium. For example, the PorPUL in B. plebeius includes a sulfatase (BpS1_11) and a glycoside hydrolase (BpGH29) that work in concert to first desulfate the L-galactose-6-sulfate and then cleave the remaining glycosidic bond. mpg.de
Table 1: Characterized Bacterial Glycoside Hydrolases (Porphyranases)
| Enzyme Name | Source Organism | Glycoside Hydrolase Family | Optimal pH | Key Findings |
|---|---|---|---|---|
| PorA | Zobellia galactanivorans | GH16 | Not specified | One of the first identified porphyranases from a marine bacterium. wikipedia.org |
| PorB | Zobellia galactanivorans | GH16 | Not specified | Works with PorA to degrade porphyran. wikipedia.org |
| BpGH16B | Bacteroides plebeius | GH16 | Not specified | Found in human gut bacteria, indicating adaptation to seaweed digestion. pnas.orgnih.gov |
| BpGH86A | Bacteroides plebeius | GH86 | 5.0-6.0 | Hydrolyzes β-galactopyranose-1,4-α-galactopyranose-6-sulfate linkages. pdbj.orgnzytech.com |
| BuGH29 | Bacteroides uniformis | GH29 | Not specified | Involved in the degradation of native porphyran. mpg.de |
| BuS1_11 | Bacteroides uniformis | S1 Sulfatase | Not specified | An exo-6-sulfo-L-galactose sulfatase. mpg.de |
Horizontal Gene Transfer of Carbohydrate-Active Enzymes in Gut Microbiota
The presence of porphyran-degrading enzymes in human gut bacteria, particularly in individuals from populations with a high dietary intake of seaweed, is a compelling example of horizontal gene transfer (HGT). researchgate.netnih.gov HGT is the movement of genetic material between organisms other than by vertical transmission from parent to offspring. This process is a major driver of evolution in bacteria, allowing them to rapidly acquire new functions, such as the ability to metabolize novel carbohydrates. pnas.orgnih.gov
Metagenomic studies have revealed that genes encoding porphyranases and agarases are frequently found in the gut microbiomes of Japanese individuals, who traditionally consume a significant amount of seaweed, but are absent in North American individuals. researchgate.netnih.gov This strongly suggests that the genes for these carbohydrate-active enzymes (CAZymes) were transferred from marine bacteria, likely associated with the consumed seaweed, to resident gut bacteria. researchgate.net
The bacterium Bacteroides plebeius, isolated from Japanese individuals, possesses a polysaccharide utilization locus (PUL) that is specifically adapted for the degradation of porphyran. pnas.orgnih.gov This PUL contains genes for β-porphyranases (BpGH16B and BpGH86A) that share high sequence identity with those from the marine bacterium Zobellia galactanivorans. pnas.org This provides direct evidence of HGT from a marine source to a human gut symbiont.
The acquisition of these CAZymes expands the metabolic capacity of the gut microbiome, enabling it to utilize a wider range of dietary polysaccharides for energy. pnas.orgnih.gov This adaptation is not limited to porphyran; the human gut microbiome has been shown to acquire genes for the degradation of a variety of complex carbohydrates from different environmental sources. nih.gov
Implications for Host-Microbe Interactions and Glycan Utilization
The degradation of dietary fiber, including sulfated polysaccharides from seaweed, by the gut microbiota leads to the production of short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate. These SCFAs are a major energy source for the host's intestinal epithelial cells and have numerous systemic health benefits, including anti-inflammatory effects and a role in maintaining the integrity of the gut barrier.
Furthermore, the ability to utilize a diverse array of glycans contributes to the stability and resilience of the gut microbial community. nih.gov A more diverse diet, including sources of unique glycans like porphyran, can support a more diverse and functionally robust microbiome.
The process of glycan degradation itself is a key aspect of host-microbe interactions. nih.gov Microbes have evolved sophisticated mechanisms to recognize, bind to, and break down specific glycans. nih.gov This specificity in glycan utilization helps to shape the composition of the gut microbiota, as different bacterial species are adapted to utilize different types of glycans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
